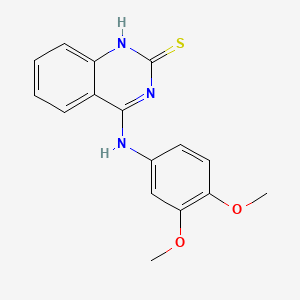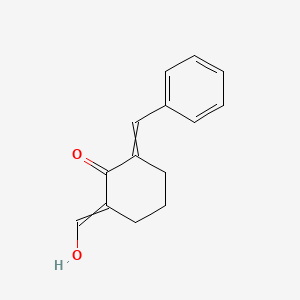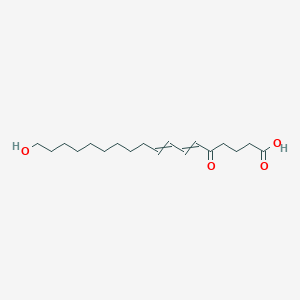![molecular formula C33H54O9 B14095373 3-[2-[4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal](/img/structure/B14095373.png)
3-[2-[4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aldecalmycin is a novel antimicrobial antibiotic derived from the culture broth of the microorganism Streptomyces sp. MJ147-72F6 . This compound has shown significant potential in inhibiting the growth of both sensitive and methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate in the fight against antibiotic-resistant bacteria .
Métodos De Preparación
Aldecalmycin is synthesized through a series of extraction and chromatography techniques. The primary steps include:
Fermentation: The producing microorganism, Streptomyces sp. MJ147-72F6, is cultured in a suitable medium.
Extraction: The compound is extracted from the culture broth using solvent extraction.
Purification: The crude extract undergoes several chromatographic techniques, including Diaion HP-20 chromatography, silica gel chromatography, Sephadex LH-20 chromatography, high-performance liquid chromatography (HPLC), and centrifugal partition chromatography
Análisis De Reacciones Químicas
Aldecalmycin undergoes various chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Aldecalmycin can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Aldecalmycin has several scientific research applications, including:
Chemistry: Used as a model compound for studying antibiotic synthesis and modification.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use in developing new antibiotics to combat resistant bacterial infections.
Industry: Explored for its potential in industrial applications where antimicrobial properties are desired
Mecanismo De Acción
Aldecalmycin exerts its antimicrobial effects by targeting bacterial cell wall synthesis. It binds to specific enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This binding inhibits the enzyme’s activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death .
Comparación Con Compuestos Similares
Aldecalmycin is unique compared to other antibiotics due to its specific structure and mode of action. Similar compounds include:
Lydicamycin: Another antibiotic with a similar bicyclic ring system.
Vancomycin: A well-known antibiotic that also targets bacterial cell wall synthesis but has a different structure.
Teicoplanin: Similar to vancomycin in its mechanism but differs in its molecular structure
Aldecalmycin stands out due to its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable addition to the arsenal of antibiotics.
Propiedades
Fórmula molecular |
C33H54O9 |
|---|---|
Peso molecular |
594.8 g/mol |
Nombre IUPAC |
3-[2-[4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal |
InChI |
InChI=1S/C33H54O9/c1-8-9-18(3)28(37)21(6)24(41-32-31(40)30(39)29(38)25(16-35)42-32)15-23-19(4)14-22-13-17(2)12-20(5)27(22)33(23,7)26(36)10-11-34/h9,11,14,17,20-25,27-32,35,37-40H,8,10,12-13,15-16H2,1-7H3 |
Clave InChI |
BKXWBAOGONGQJL-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(C)C(C(C)C(CC1C(=CC2CC(CC(C2C1(C)C(=O)CC=O)C)C)C)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B14095306.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14095316.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14095321.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095325.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol](/img/structure/B14095329.png)
![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14095349.png)

![6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14095356.png)

![1-(3-Bromophenyl)-7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095359.png)
![Azane;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B14095366.png)
![6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14095369.png)

